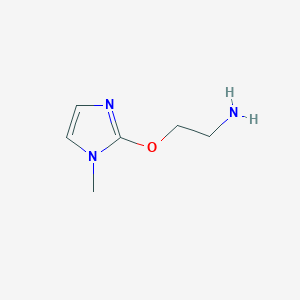

2-((1-Methyl-1h-imidazol-2-yl)oxy)ethan-1-amine

Description

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(1-methylimidazol-2-yl)oxyethanamine |

InChI |

InChI=1S/C6H11N3O/c1-9-4-3-8-6(9)10-5-2-7/h3-4H,2,5,7H2,1H3 |

InChI Key |

PSDJEXZARMSYMO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

Methylation: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Ether Formation: The methylated imidazole is reacted with ethylene oxide to form the ether linkage.

Amination: Finally, the product is treated with ammonia or an amine to introduce the ethan-1-amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

Reduction: Hydrogen gas, palladium on carbon, and ethanol.

Substitution: Alkyl halides, sodium hydride, and dimethylformamide.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Alkylated imidazole compounds.

Scientific Research Applications

2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which can interact with biological targets.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural Analogues of Imidazole Derivatives

The table below summarizes key structural features, molecular properties, and applications of compounds closely related to 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine:

Key Structural and Functional Differences

Substitution on Imidazole Ring :

- The target compound’s 1-methyl group on the imidazole ring is shared with 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine, but positional isomerism (2- vs. 4-substitution) alters electronic properties. The 4-substituted derivative () is a histamine metabolite, suggesting divergent biological roles .

- Benzimidazole derivatives (e.g., compound 6h in ) replace the imidazole with a fused benzene ring, increasing aromaticity and steric bulk, which may enhance DNA intercalation in anticancer applications .

Linkage Type: The ether bridge in the target compound contrasts with direct C–N bonds in analogs like 2-(1H-Imidazol-1-yl)ethanamine ().

Functional Group Modifications :

- Fluorination in 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine () increases lipophilicity, likely improving blood-brain barrier penetration compared to the target compound .

- Isotonic modifications in isotonitazene (e.g., nitro and benzyl groups) exemplify how substituents can drastically enhance pharmacological potency, as seen in its opioid activity .

Coordination Chemistry :

- The manganese complex in demonstrates the utility of imidazole-amine hybrids in catalysis, where the imidazole acts as a ligand for transition metals .

Biological Activity

2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine, also known as a derivative of imidazole, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H11N3O

- Molecular Weight : 125.172 g/mol

- CAS Number : 1247057-12-0

- SMILES Notation : Cn1cnc(CCN)c1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its interaction with dopamine receptors and antibacterial properties.

Dopamine Receptor Interaction

Research indicates that compounds similar to this compound exhibit selective activity towards dopamine receptors. For instance, studies have shown that certain derivatives can act as agonists at the D3 dopamine receptor while exhibiting minimal activity at the D2 receptor. This selectivity is crucial for developing treatments for neurological disorders without the side effects associated with non-selective dopamine agonists .

Antibacterial Activity

Another significant area of research involves the antibacterial properties of imidazole derivatives. Compounds with structural similarities to this compound have demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antibacterial activity, warranting further exploration in clinical settings .

Study 1: Dopamine Receptor Agonism

A study published in the Journal of Medicinal Chemistry examined a series of imidazole derivatives, including this compound. The findings revealed that certain analogs displayed potent D3 receptor agonism with EC50 values in the nanomolar range, indicating strong biological activity. The study emphasized the importance of structural modifications in enhancing receptor selectivity and potency .

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| 1 | 710 ± 150 | 15,700 ± 3,000 |

| 2 | 278 ± 62 | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 |

Study 2: Antibacterial Efficacy

In another study focused on antibacterial properties, derivatives of imidazole were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited MIC values ranging from 20 to 40 µM against Staphylococcus aureus and E. coli. These findings support the potential use of imidazole derivatives as therapeutic agents in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the imidazole oxygen acts as a nucleophile. A one-pot two-step approach is effective, as demonstrated in analogous ligand syntheses (e.g., combining UV irradiation with Mn(CO)₅Br in toluene for coordination chemistry applications) . Optimization involves:

- Temperature : Reflux conditions (e.g., ethanol at 80°C) for 6–12 hours.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.

- Catalysts : Base catalysts like K₂CO₃ improve substitution efficiency.

Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields high-purity product. Monitor reaction progress using TLC (Rf ~0.3 in same solvent system).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) reveals imidazole protons (δ 7.2–7.5 ppm) and ethanamine signals (δ 2.8–3.2 ppm). ¹³C NMR confirms the ether linkage (C-O-C at ~70 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Crystallize via vapor diffusion (n-heptane into DCM) for high-quality single crystals .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peaks at m/z 170.1 (calculated for C₇H₁₂N₃O).

Advanced Research Questions

Q. How can this compound serve as a ligand in transition-metal catalysis, and what mechanistic insights are critical for designing efficient catalysts?

- Methodological Answer : The imidazole and ether/amine groups enable chelation to metals like Mn or Ru. Example: A manganese–PNN pincer complex (Mn-1) showed high activity in hydrogenation reactions . Key considerations:

- Coordination Geometry : The ligand adopts a tridentate binding mode, confirmed by X-ray diffraction .

- Electronic Effects : Electron-donating groups (e.g., methyl on imidazole) enhance metal-ligand stability.

- Catalytic Screening : Test hydrogenation of amides under mild conditions (e.g., 50°C, 20 bar H₂, THF solvent). Monitor conversion via GC-MS.

Q. What strategies resolve contradictions in reported reactivity data for imidazole-ether derivatives under oxidative conditions?

- Methodological Answer : Conflicting oxidation outcomes (e.g., N-oxide vs. ring degradation) arise from solvent polarity and oxidizing agent strength. Systematic analysis includes:

- Controlled Experiments : Compare H₂O₂ (mild) vs. KMnO₄ (strong) in acetonitrile/water mixtures.

- DFT Calculations : Model transition states to predict dominant pathways (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)).

- Kinetic Studies : Use UV-Vis spectroscopy to track intermediate formation (λmax ~300 nm for N-oxides) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or catalytic performance?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes) or metal centers.

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on imidazole) with activity trends.

- MD Simulations : Assess ligand stability in solvent (e.g., GROMACS with OPLS-AA force field) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.